Cas no 314076-23-8 (4-bis(2-chloroethyl)sulfamoyl-N-(4-sulfamoylphenyl)benzamide)

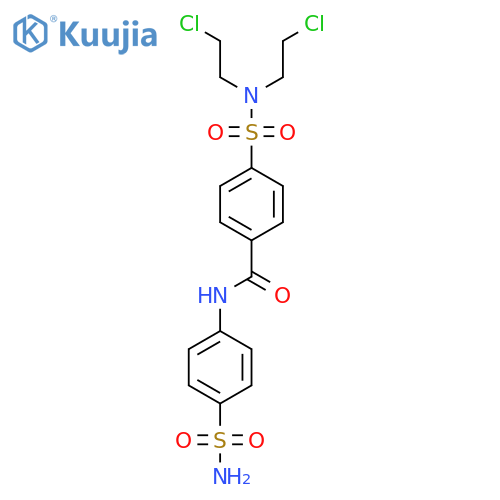

314076-23-8 structure

商品名:4-bis(2-chloroethyl)sulfamoyl-N-(4-sulfamoylphenyl)benzamide

4-bis(2-chloroethyl)sulfamoyl-N-(4-sulfamoylphenyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 4-bis(2-chloroethyl)sulfamoyl-N-(4-sulfamoylphenyl)benzamide

- 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-sulfamoylphenyl)benzamide

- F0098-0008

- AKOS026677642

- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

- 314076-23-8

-

- インチ: 1S/C17H19Cl2N3O5S2/c18-9-11-22(12-10-19)29(26,27)16-5-1-13(2-6-16)17(23)21-14-3-7-15(8-4-14)28(20,24)25/h1-8H,9-12H2,(H,21,23)(H2,20,24,25)

- InChIKey: JDVFQTWJTPUPKU-UHFFFAOYSA-N

- ほほえんだ: ClCCN(CCCl)S(C1C=CC(C(NC2C=CC(=CC=2)S(N)(=O)=O)=O)=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 479.0143185g/mol

- どういたいしつりょう: 479.0143185g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 9

- 複雑さ: 730

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 143Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-bis(2-chloroethyl)sulfamoyl-N-(4-sulfamoylphenyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0098-0008-1mg |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

314076-23-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0098-0008-5mg |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

314076-23-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0098-0008-15mg |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

314076-23-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0098-0008-75mg |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

314076-23-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0098-0008-2μmol |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

314076-23-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0098-0008-4mg |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

314076-23-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0098-0008-50mg |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

314076-23-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0098-0008-10μmol |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

314076-23-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0098-0008-2mg |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

314076-23-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0098-0008-3mg |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

314076-23-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

4-bis(2-chloroethyl)sulfamoyl-N-(4-sulfamoylphenyl)benzamide 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

314076-23-8 (4-bis(2-chloroethyl)sulfamoyl-N-(4-sulfamoylphenyl)benzamide) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬